methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate” is a chemical compound with the linear formula C17H18N2O5S . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 362.407 . The exact molecular structure would require more specific information or computational chemistry analysis which is beyond my current capabilities.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been used in catalytic protodeboronation of alkyl boronic esters .Physical and Chemical Properties Analysis
This compound is a powder that is off-white to purple in color . It is soluble in DMSO, with a solubility of 25 mg/mL . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
One stream of research focuses on the synthesis and characterization of complex organic molecules incorporating sulfonamide groups. The synthesis of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate and similar compounds highlights the development of methodologies for creating sulfonamide-based heterocycles, which are valuable in organic chemistry due to their potential pharmacological activities. Studies such as those conducted by Ukrainets et al. (2014) illustrate the cyclization processes in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical versatility of sulfonamide derivatives for synthesizing heterocyclic compounds with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Biological Activity and Applications
Research into the biological activities of sulfonamide derivatives encompasses their roles as enzyme inhibitors, with potential therapeutic applications. Casini et al. (2002) explored the synthesis of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, demonstrating potent inhibitory effects on carbonic anhydrase isozymes. This study highlights the therapeutic potential of these compounds in lowering intraocular pressure, indicative of their utility in treating conditions like glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Antimicrobial Applications
Furthermore, the antimicrobial properties of sulfonamide compounds have been investigated, with studies revealing their effectiveness against various bacterial and fungal pathogens. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives showing significant antimicrobial activity, pointing towards their potential use in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Environmental Applications
On an environmental level, the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil demonstrates the potential of sulfonamide derivatives in bioremediation processes. This research sheds light on the microbial degradation pathways of synthetic compounds, contributing to the understanding of environmental detoxification mechanisms (Philippe, Vega, & Bastide, 2001).
Mechanism of Action
Target of Action
The primary target of Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . Normally, β-catenin accumulates in the cytoplasm and then translocates to the nucleus, where it binds to transcription factors to activate the transcription of target genes. When β-catenin is degraded, it can no longer perform these functions, thus inhibiting the wnt signaling pathway .
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of the Wnt signaling pathway by this compound selectively inhibits the proliferation of cancer cells that are dependent on Wnt signaling . It exhibits little efficacy in Wnt-independent cultures .
Biochemical Analysis
Biochemical Properties
MSAB plays a significant role in biochemical reactions, particularly in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, a protein that is part of the Wnt signaling pathway . The interaction between MSAB and β-catenin leads to the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .
Cellular Effects
MSAB has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt/β-catenin signaling pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . Specifically, MSAB selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells .
Molecular Mechanism
The molecular mechanism of action of MSAB involves direct binding interactions with β-catenin . This binding promotes the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin signaling pathway . As a result, there is a downregulation of Wnt/β-catenin target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MSAB change over time. It has been observed that MSAB induces the degradation of β-catenin in a proteasome-dependent manner . This suggests that the stability and degradation of MSAB may be influenced by the activity of the proteasome .
Dosage Effects in Animal Models
The effects of MSAB vary with different dosages in animal models. At dosages of 10-20 mg/kg, MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .
Metabolic Pathways
MSAB is involved in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, leading to its degradation and the subsequent inhibition of the Wnt/β-catenin signaling pathway .
Properties
IUPAC Name |
methyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-10-17(11-5-14)30(26,27)23(2)18-12-13-29-19(18)20(24)22-16-8-6-15(7-9-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWNKRFGUKOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.